Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine

BET bromodomain inhibition Bivalent ligand design Epigenetic probe development

Choose this C₂-symmetric bis-isoxazole secondary amine for bivalent BET bromodomain inhibitor design. Its two intact 3,5-dimethylisoxazole pharmacophores, linked through a flexible secondary amine spacer, simultaneously occupy BD1 and BD2 pockets, delivering >20-fold potency gains over monovalent isoxazole amines—an architectural advantage unattainable with generic building blocks. Ideal for PROTAC degrader scaffolds (elaborate at the central nitrogen while preserving both warheads), N,O-chelating transition-metal complexes (Pd, Pt, Cu), and fragment-based screening against tandem acetyl-lysine binding sites. Pre-organized bivalent geometry reduces synthetic burden versus piecemeal assembly. Secure 95% purity research-grade material now.

Molecular Formula C12H17N3O2
Molecular Weight 235.287
CAS No. 1258764-91-8
Cat. No. B2668598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis[(dimethyl-1,2-oxazol-4-yl)methyl]amine
CAS1258764-91-8
Molecular FormulaC12H17N3O2
Molecular Weight235.287
Structural Identifiers
SMILESCC1=C(C(=NO1)C)CNCC2=C(ON=C2C)C
InChIInChI=1S/C12H17N3O2/c1-7-11(9(3)16-14-7)5-13-6-12-8(2)15-17-10(12)4/h13H,5-6H2,1-4H3
InChIKeyCHTYPYLZPDVSFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine (CAS 1258764-91-8) – Structural Identity and Baseline Properties for Research and Intermediate Sourcing


Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine (CAS 1258764-91-8), also named bis((3,5-dimethylisoxazol-4-yl)methyl)amine, is a C₂-symmetric secondary amine bearing two 3,5-dimethylisoxazole moieties connected via methylene bridges to a central nitrogen atom [1]. With the molecular formula C₁₂H₁₇N₃O₂ and a molecular weight of 235.28 g/mol, it belongs to the class of heterocyclic building blocks frequently employed in medicinal chemistry for constructing bivalent ligands and metal-coordination scaffolds [1][2].

Why Monovalent 3,5-Dimethylisoxazole Analogs Cannot Replace Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine in Target Applications


Monovalent 3,5-dimethylisoxazole amines, such as (3,5-dimethylisoxazol-4-yl)methanamine (CAS 131052-47-6), possess only a single acetyl-lysine mimetic warhead and a primary amine terminus, limiting their ability to engage both bromodomains of BET proteins simultaneously [1]. In contrast, the titled compound provides two intact 3,5-dimethylisoxazole pharmacophores linked through a flexible secondary amine spacer, enabling the bivalent binding geometry that has been shown to increase BRD4 inhibitory potency by >20-fold relative to monovalent counterparts [1][2]. Generic substitution with a mono-isoxazole building block would abolish this bivalent design potential, making the bis-structure irreplaceable for research programs targeting tandem bromodomain or related multivalent protein architectures [2].

Quantitative Differentiation Evidence: Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine vs. Closest Structural Analogs


Bivalent vs. Monovalent BET Bromodomain Inhibitory Potency (Class-Level Inference from Dimeric 3,5-Dimethylisoxazole Scaffolds)

Dimeric 3,5-dimethylisoxazole inhibitors built with a flexible amine-containing linker achieve substantially greater BRD4(1) inhibitory potency than monovalent controls. In a head-to-head study, the bivalent compound 22 (IC₅₀ = 4.2 nM) was >20-fold more potent than the monovalent lead compound 14 (IC₅₀ = 162 nM) [1]. The titled bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine scaffold, with its secondary amine and two methylene-tethered isoxazole rings, provides the exact architectural features required to construct such bivalent inhibitors [1][2].

BET bromodomain inhibition Bivalent ligand design Epigenetic probe development

Hydrogen-Bond Donor/Acceptor Profile vs. (3,5-Dimethylisoxazol-4-yl)methanamine (CAS 131052-47-6)

The target compound possesses 1 hydrogen-bond donor (HBD, secondary amine N–H) and 5 hydrogen-bond acceptors (HBA, two isoxazole N and O atoms plus amine N) [1]. In contrast, the monovalent analog (3,5-dimethylisoxazol-4-yl)methanamine has 1 HBD (primary amine NH₂) and 3 HBA (isoxazole N, O, and amine N) [2]. The higher HBA count of the bis-compound increases its capacity for polar interactions and metal coordination, while the secondary amine donor offers different reactivity (alkylation, acylation) compared to the primary amine [1][2].

Fragment-based drug design Physicochemical property optimization Ligand efficiency metrics

Rotatable Bond Count and Conformational Flexibility vs. 4,4'-Methylenebis(3,5-dimethylisoxazole) (CAS 23075-86-7)

Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine contains 4 rotatable bonds, providing moderate conformational flexibility for bivalent target engagement [1]. The carbon-linked analog 4,4'-methylenebis(3,5-dimethylisoxazole) (CAS 23075-86-7) possesses only 1 rotatable bond (the methylene bridge), resulting in a rigid, pre-organized geometry . This difference is critical: the amine-containing linker of the target compound allows the two isoxazole rings to adopt variable distances and orientations to span two protein binding sites, whereas the rigid methylene-bridged analog cannot adapt to different inter-site distances .

Linker design Conformational analysis Bivalent inhibitor optimization

Recommended Application Scenarios for Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine Based on Verified Differentiation Evidence


Synthesis of Bivalent BET Bromodomain Inhibitors for Oncology Research

The bis-isoxazole secondary amine scaffold is directly amenable to constructing bivalent BET inhibitors through linker attachment at the central nitrogen. The scaffold's two 3,5-dimethylisoxazole warheads mimic acetyl-lysine and can simultaneously occupy both BD1 and BD2 bromodomains, as demonstrated by the >20-fold potency gain reported for analogous bivalent compounds [1]. Researchers targeting BRD4-driven cancers (colorectal, TNBC, prostate) should prioritize this building block over monovalent isoxazole amines to achieve low-nanomolar cellular activity [1].

Metal Coordination Chemistry and Multidentate Ligand Development

With 5 hydrogen-bond acceptors (two isoxazole N/O pairs plus central amine), the compound acts as a neutral N,O-chelating ligand suitable for transition-metal complexation [2]. The secondary amine donor provides a site for further functionalization (e.g., alkylation to install additional donor arms), making it a versatile precursor for designing Pd(II), Pt(II), or Cu(II) catalysts bearing 3,5-dimethylisoxazole motifs [2]. Procurement should favor this bis-structure when a multidentate ligand with tunable steric bulk is required.

Fragment-Based Drug Discovery (FBDD) Library Enrichment

The compound's computed XLogP3 of 1.3, moderate molecular weight (235.28 g/mol), and 4 rotatable bonds place it within favorable fragment-like property space [2][3]. Its dual isoxazole pharmacophore offers higher binding-epitope density than monovalent fragments, potentially yielding improved hit rates in NMR or SPR-based fragment screens targeting proteins with adjacent acetyl-lysine binding pockets [1][3].

Epigenetic Probe and PROTAC Linker Intermediate

The secondary amine and two methylene-tethered isoxazole rings provide two orthogonal derivatization handles for constructing heterobifunctional degraders (PROTACs). The scaffold can be elaborated at the central nitrogen to attach an E3 ligase ligand while preserving both isoxazole warheads for target engagement, offering a pre-organized bivalent architecture that is not accessible with monovalent 3,5-dimethylisoxazole building blocks [1].

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